Spectroscopic data of "1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" (NMR, IR, MS)
Spectroscopic data of "1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" (NMR, IR, MS)
Initiating Data Acquisition
I'm now starting a thorough search for spectroscopic data (NMR, IR, MS) concerning "1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde." I will also be looking for detailed experimental protocols for acquiring these spectra.
Refining the Research Plan
I've expanded my initial search to encompass not just the spectroscopic data but also detailed experimental protocols for acquiring and interpreting NMR, IR, and MS data for organic compounds. I'm also actively seeking publications that discuss the synthesis or characterization of the target compound or similar structures, aiming to build a solid foundation of context and potential citations for the guide. Next, I plan to structure the guide starting with an introduction to the compound and spectroscopy.
Developing the Guide Structure
I'm now expanding my focus to structuring the technical guide. I will create sections for each spectroscopic technique (¹H NMR, ¹³C NMR, IR, and MS), including data tables, detailed interpretations, and experimental protocol explanations. I plan to use Graphviz diagrams to visually represent the molecular structure and key correlations, and will also compile a comprehensive references section.
Examining Spectroscopic Data
I've been sifting through spectroscopic data, and things are looking promising, albeit a bit indirect. I found a similar structure, "1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3 -yl)ethanone," which is a close relative. The key difference is the acetyl group instead of a carbaldehyde group and an extra substituent I need to account for. I need to now find data on the specific compound.
Pinpointing Specific Spectral Data
I've been honing in on the target compound, now with the CAS number 20461-26-1 in hand. I've found information about related structures and the molecular formula (C13H12ClNO), but I haven't landed direct NMR, IR, or MS spectra for the carbaldehyde itself. The 3-carboxylic acid derivative has appeared. My next move is a laser-focused search using the CAS number.
Intensifying Search Protocols
I'm now focusing my efforts on finding the specific spectral data for the target compound and will expand my search to include general databases, prioritizing the CAS number. If unsuccessful, I'll analyze data from very similar analogs to estimate its spectral features. I also plan to gather information about typical spectroscopic procedures and interpretation to include in the guide.
Intensifying Data Acquisition
I'm now increasing my focus on acquiring the actual experimental data for the target compound, searching general databases like SDBS using the CAS number. If direct data remains elusive, I'll analyze spectral data from close analogs. I'm also collecting information on standard spectroscopic procedures and interpretation for inclusion in the guide. I will structure the guide with data tables, interpretations, and protocols.
Exploring Chemical Data Gaps
My targeted CAS number searches yielded no complete spectroscopic data for the target compound, but did uncover information on structurally similar compounds. I've found some potentially useful leads that warrant further investigation. I'm now cross-referencing these compounds to see if they offer any insights into the target molecule's characteristics.
Developing Spectroscopic Predictions
I'm now integrating information from similar structures to predict the target compound's spectroscopic behavior, focusing on NMR, IR, and MS. While I haven't found exact matches, I can make some educated estimations based on the identified structural similarities. I'll emphasize the theoretical framework and detailed methodologies to strengthen the guide's value. Direct experimental data is still missing, however. I'm focusing on communicating these limitations transparently to the user, and providing the guide as an expert opinion.
Synthesizing Spectral Predictions
I've examined the structurally similar compounds, specifically NMR data for pyrrole-based molecules with varying substituents, which has solidified my approach. The guide's focus will now shift to synthesizing spectral predictions for the target, with a clear disclaimer about the lack of direct data. I'll construct detailed tables for ¹H NMR, ¹³C NMR, IR, and MS, followed by interpretations based on substituent effects and literature comparisons. Experimental protocols will be included, alongside molecular structure diagrams.
Refining Spectral Data Estimates
I've examined NMR data for molecules similar to the target compound, focusing on pyrrole-3-carbaldehydes with different substituents. This helps refine my spectral predictions, even in the absence of complete data. The guide will now stress the limitations, emphasizing the predicted nature of the data. I'm building detailed tables for each technique, including ¹H and ¹³C NMR, IR, and MS, along with interpretations of the spectra. I will provide experimental protocols for each technique and molecular structure diagrams. The guide will feature a robust theoretical foundation for the predicted spectral features.
Considering Spectral Analysis Data
I've been gathering details on predicting NMR spectra, IR absorption, and mass spectrometry fragmentation for pyrrole derivatives, as well as typical experimental procedures. I'm missing some pieces, but overall the pieces are starting to form a more complete image.
Adding Data Points to the Plan
I've made a pivotal decision to enhance the accuracy of my prediction. I realized the need to incorporate experimental data from structurally similar compounds. To this end, I will focus on finding the spectra for three specific molecules: 1-phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde, and 2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These will be crucial for building a more reliable predictive model.
Finalizing Search Strategy
My focus has shifted to pinpointing the remaining experimental data needed. I'm actively seeking the spectra for key analogs. I now have a concrete strategy to find and incorporate data for 1-phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde, and 2,5-dimethyl-1H-pyrrole-3-carbaldehyde. With these in hand, I can construct a much more robust and trustworthy predictive model. This will be the last data-gathering push before I start compiling the guide.
Analyzing Spectral Data
I've been focusing on finding spectral data for the target molecule and its close relatives. My searches haven't yielded a comprehensive dataset in one place, but I have gathered some information on similar compounds, which may be useful for comparison and estimation. I am now looking at the potential to estimate specific NMR and IR spectral characteristics using computational chemistry.
Gathering Spectral Data
I have found experimental data on several close analogs of the target molecule, including 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone and 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carbaldehyde. A very close analog, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, has been located, though spectral data is still pending. IR data for the basic building block, 2,5-dimethyl-1H-pyrrole, has also been obtained, along with information on standard procedures.
Evaluating Found Spectro Data
I have now reviewed and synthesized the available spectral data. While a complete dataset for the specific molecule remains elusive, I've compiled a strong foundation. I've successfully gathered data on key structural analogs, including those bearing the 4-chlorophenyl and pyrrole-3-carbaldehyde fragments. I also secured data for the pyrrole building block and established standard experimental procedures. Based on this, I'm confident in constructing a predictive guide.
